molecular formula C12H7BrF3N B1437939 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine CAS No. 675589-94-3

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

Cat. No. B1437939
M. Wt: 302.09 g/mol
InChI Key: DRZSCTXKJONHCK-UHFFFAOYSA-N
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Description

“3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the empirical formula C7H4BrF3O . It is a solid substance and is considered hazardous .


Synthesis Analysis

The synthesis of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is characterized by the presence of a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” include a molecular weight of 241.005, a density of 1.8±0.1 g/cm3, a boiling point of 223.6±35.0 °C at 760 mmHg, and a flash point of 89.0±25.9 °C .

Scientific Research Applications

Spectroscopic Characterization and Optical Properties

A study performed spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies on a closely related compound, demonstrating applications in understanding molecular structures through density functional theory (DFT). The investigation into non-linear optical (NLO) properties suggests potential in optical technologies (H. Vural & M. Kara, 2017).

Antimicrobial Activities

Research has been conducted on the antimicrobial activities of novel compounds synthesized from pyridine derivatives, showing effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (A. Jha & T. Atchuta Ramarao, 2017).

Synthesis Methodologies

Innovative synthesis methodologies for pyridine derivatives have been developed, such as microwave-assisted cycloadditions, offering a versatile approach to creating highly substituted pyridine derivatives. These methods have implications for the efficient synthesis of compounds with potential pharmaceutical applications (Igor Linder et al., 2011).

Biological Activities

Studies on the synthesis of polyheterocyclic ring systems derived from pyridine derivatives highlight their in vitro antibacterial properties, indicating the potential for these compounds in pharmaceutical development (E. Abdel‐Latif et al., 2019).

Antitumor Activity

Research into the enantiomers of a sulfonamide derivative of pyridine explored their anticancer activity, demonstrating the influence of stereochemistry on biological activity and highlighting the potential for targeted cancer therapies (Zhixu Zhou et al., 2015).

Safety And Hazards

“3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

3-bromo-5-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-2-1-3-10(4-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZSCTXKJONHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652069
Record name 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

CAS RN

675589-94-3
Record name 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to the procedure described in Example 1, Step 10, using 3,5-dibromo-pyridine and 3-(trifluoromethyl)-phenylboronic acid.
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Synthesis routes and methods II

Procedure details

A mixture of 3,5-dibromopyridine (1.2 g, 5 mmol), 3-trifluoromethylphenyl boronic acid (0.95 g, 5 mmol), tetrakis(triphenylphosphine)palladium (0) (0.23 g, 0.2 mmol), and sodium carbonate (1.1 g, 10 mmol) in EtOH (10 mL) and water (1 mL) were heated in an oil bath at 70° C. for 3 days. The mixture was cooled to RT and diluted with EtOAc (20 mL) and water (10 mL). The layers were partitioned and the organic layer was dried (Na2SO4), filtered and concentrated. Purification by chromatography (eluting with 10:1 hexanes/EtOAc) resulted in 0.4 g (26%) of the title compound: 1H NMR (CDCl3, 400 MHz) δ 8.76 (d, 1H, J=2.1 Hz), 8.71 (d, 1H, J=2.1 Hz), 8.06 (dd, 1H, J=2.1, 2.1 Hz), 7.80 (s, 1H), 7.74-7.61 (m, 3H); APCI MS m/z 304.0, 302.0 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
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0.95 g
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reactant
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1.1 g
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reactant
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10 mL
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1 mL
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0.23 g
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catalyst
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Quantity
20 mL
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solvent
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Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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